molecular formula C18H23N3O2 B5568250 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide

Cat. No.: B5568250
M. Wt: 313.4 g/mol
InChI Key: DLIHNRCWLXLXBG-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in cancer treatment and other medical fields. HMBA was first synthesized in the 1980s and has since been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The Bischler-Napieralski reaction, a well-known method in organic synthesis, has been applied to N-(4-aryl-4-hydroxybutyl)benzamides to cyclize them into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process highlights the utility of related benzamide compounds in synthesizing heterocyclic structures, which are crucial in drug development and material science (E. J. Browne et al., 1981).

Therapeutic Potential

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural resemblance, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showcasing potential as an anticancer drug. This suggests that similar compounds could be explored for their HDAC inhibitory activity, offering a pathway to developing new therapeutic agents (Nancy Z. Zhou et al., 2008).

Antimicrobial Activity

  • The synthesis and evaluation of N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated antibacterial activity against various bacteria, indicating that structurally related benzamides could be potent antimicrobial agents. This opens avenues for the development of new antibiotics or antiseptics (A. Mobinikhaledi et al., 2006).

Material Science and Chemistry

  • Metalloligands, such as those involving hydroxybenzamide structures, have been used in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These findings underscore the potential of benzamide derivatives in material science, particularly in creating new magnetic materials for data storage or quantum computing applications (J. Costes et al., 2010).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(pyrimidin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,23)9-7-14-5-4-6-15(11-14)17(22)21(3)12-16-8-10-19-13-20-16/h4-6,8,10-11,13,23H,7,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIHNRCWLXLXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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